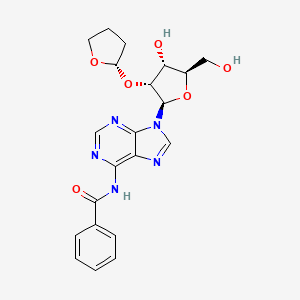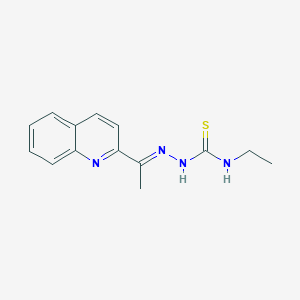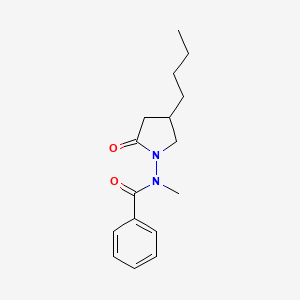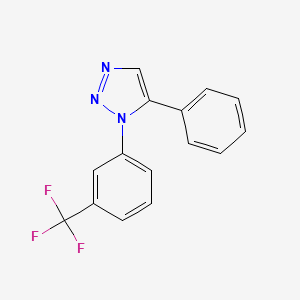
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to the triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
5-Phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
5-Phenyl-1,3,4-oxadiazole: Another oxadiazole isomer with different nitrogen and oxygen atom positions.
Uniqueness
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other triazole derivatives .
Propriétés
Numéro CAS |
59583-11-8 |
|---|---|
Formule moléculaire |
C15H10F3N3 |
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
5-phenyl-1-[3-(trifluoromethyl)phenyl]triazole |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-7-4-8-13(9-12)21-14(10-19-20-21)11-5-2-1-3-6-11/h1-10H |
Clé InChI |
KPKFLJOKFSFNGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




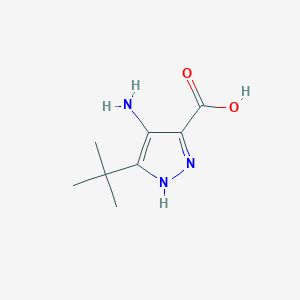
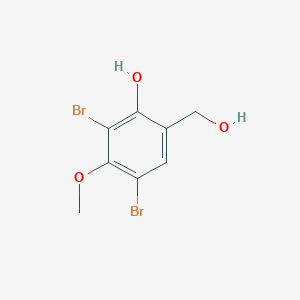
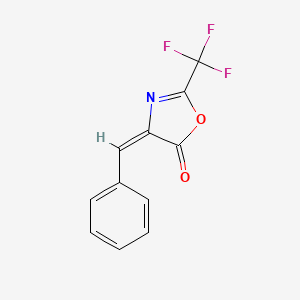

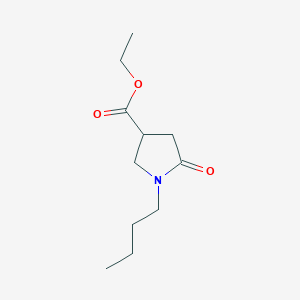

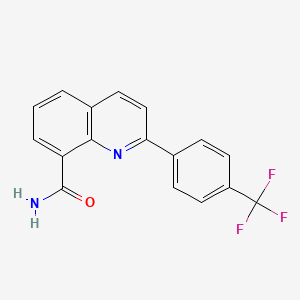

![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
